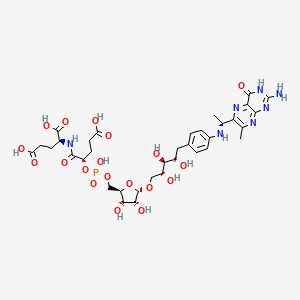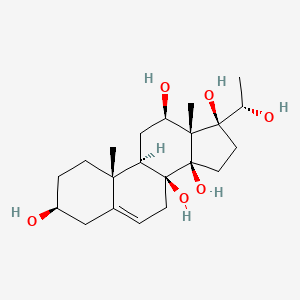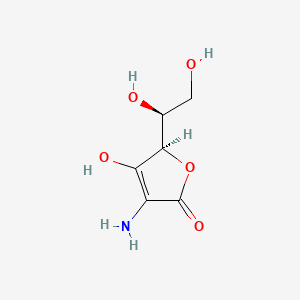
L-Scorbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scorbamic acid is a bioactive chemical.
Aplicaciones Científicas De Investigación
1. Role in Oxidation Processes
L-Scorbamic acid plays a significant role in the oxidation process of L-ascorbic acid, acting as an intermediate species. This process leads to the formation of 2,2′-nitrilo-di-2(2′)-deoxy-L-ascorbic acid monoammonium salt, which has a reddish-brown appearance. The structures of L-scorbamic acid and its diastereomer, Derythroscorbamic acid, have been analyzed, providing insights into the chemical transformations involved in this oxidation process (Imai, Yokoyama, Sekine, Uekusa, & Ohashi, 2003).
2. Antioxidant and Neurite Outgrowth-Enhancing Activities
L-Scorbamic acid exhibits strong antioxidant activities, as evidenced by its superior radical-scavenging activity compared to ascorbic acid. Additionally, it has been found to enhance neurite outgrowth in PC12 cells, indicating potential applications in neurological research and therapy (Iwaoka, Ikeda, Ohno, Ito, & Tai, 2018).
3. Involvement in Radical Formation
Research shows that L-scorbamic acid can lead to the formation of radical species when oxidized with certain oxidants. This insight is crucial for understanding the chemical dynamics involving L-scorbamic acid and its role in the formation of reactive molecules (Kurata & Fujimaki, 1974).
4. Structural Characteristics of Amino-Reductones
The structural characteristics of amino-reductones like L-scorbamic acid have been investigated to understand their involvement in chemical changes in food processes. These studies provide detailed insights into the molecular structure and stability of compounds like L-scorbamic acid (Kurata & Otsuka, 1998).
Propiedades
Número CAS |
32764-43-5 |
|---|---|
Fórmula molecular |
C6H9NO5 |
Peso molecular |
175.14 |
Nombre IUPAC |
(2R)-4-amino-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H9NO5/c7-3-4(10)5(2(9)1-8)12-6(3)11/h2,5,8-10H,1,7H2/t2-,5+/m0/s1 |
Clave InChI |
RTPBEMVDAXPYRC-MVHIGOERSA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)N)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Scorbamic acid; L-Scorbamic acid; Scorbaminic; Amino reductone; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



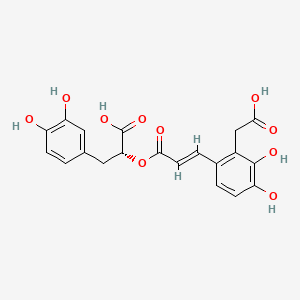
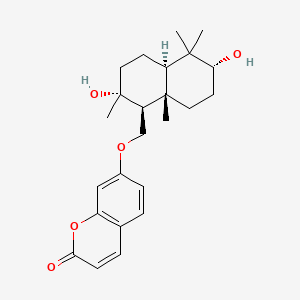
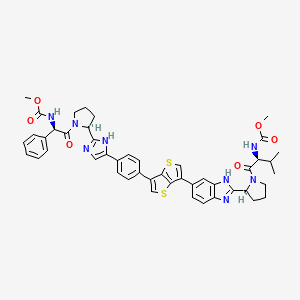
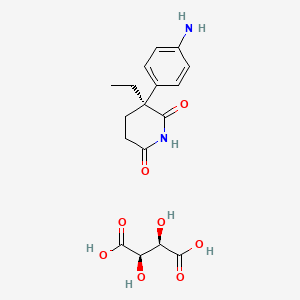
![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)
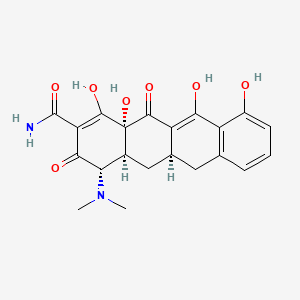
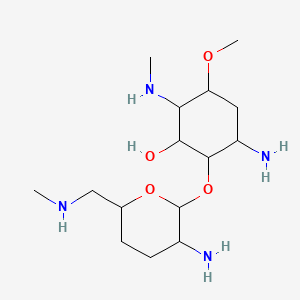
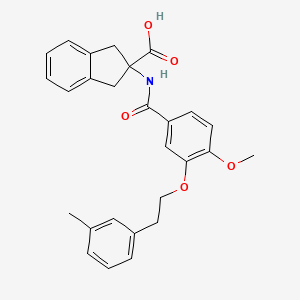
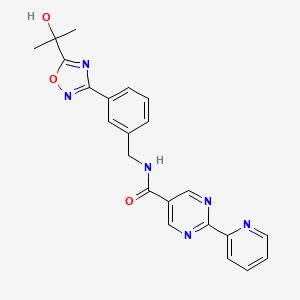
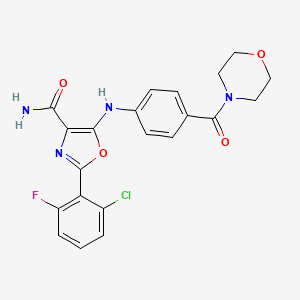
![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)
![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)
